Disodium 4,4'-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
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Overview
Description
Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in various materials. This compound is commonly used in detergents, paper, and textile industries to improve the brightness and whiteness of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves several steps:
Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under controlled pH and temperature conditions.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 2-hydroxyethylamine and methylamine to introduce the hydroxyethyl and methylamino groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pH, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The triazine rings in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biomedical research.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products.
Mechanism of Action
The compound exerts its effects through a mechanism involving the absorption of ultraviolet light and subsequent emission of visible blue light. This fluorescence property is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets and pathways involved include:
Ultraviolet Absorption: The compound absorbs UV light, causing electronic excitation.
Fluorescence Emission: The excited electrons return to the ground state, emitting visible blue light.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-(2-carbamoylethyl)(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2,2’-stilbenedisulfonate
- Disodium 4,4’-bis((4-anilino-6-(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2,2’-stilbenedisulfonate
Uniqueness
Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine rings, which imparts distinct fluorescence properties and enhances its effectiveness as a whitening agent. Its ability to absorb UV light and emit visible blue light makes it particularly valuable in applications requiring high brightness and whiteness.
Properties
CAS No. |
94200-36-9 |
---|---|
Molecular Formula |
C28H32N10Na2O10S2 |
Molecular Weight |
778.7 g/mol |
IUPAC Name |
disodium;5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H34N10O10S2.2Na/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4;;/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36);;/q;2*+1/p-2/b6-5+;; |
InChI Key |
UERRNNFSBIYFBY-TXOOBNKBSA-L |
Isomeric SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+] |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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